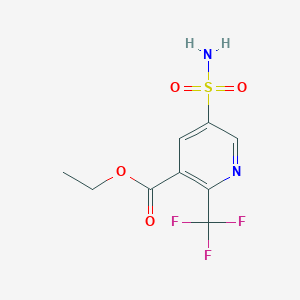

Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate

Description

Properties

Molecular Formula |

C9H9F3N2O4S |

|---|---|

Molecular Weight |

298.24 g/mol |

IUPAC Name |

ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H9F3N2O4S/c1-2-18-8(15)6-3-5(19(13,16)17)4-14-7(6)9(10,11)12/h3-4H,2H2,1H3,(H2,13,16,17) |

InChI Key |

NQQKZHHPAPQVGO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)S(=O)(=O)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Chlorination and Fluorination Approach

According to recent patents and research articles, a common method involves initial chlorination of 3-picolines, followed by fluorination:

- Step 1: Chlorination of 3-picoline to produce 2-chloro-5-trichloromethylpyridine

- Step 2: Fluorination using anhydrous HF or other fluorinating agents to replace chlorine with fluorine, yielding 2-(trifluoromethyl)pyridine derivatives

| Step | Reagents | Conditions | Yield/Remarks |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ | 140–180°C, 15–20 hours | Produces crude 2-chloro-5-trichloromethylpyridine |

| Fluorination | Anhydrous HF | 100–250°C, 5–20 hours | High selectivity for trifluoromethyl substitution |

This method is detailed in patent CN106866509A, emphasizing high conversion rates and industrial scalability.

Cyclocondensation with Trifluoromethyl-Containing Building Blocks

Alternatively, trifluoromethyl pyridines can be synthesized via cyclocondensation reactions using trifluoromethyl-containing esters or acyl chlorides, such as ethyl 2,2,2-trifluoroacetate, with appropriate pyridine precursors.

Pyridine derivative + ethyl 2,2,2-trifluoroacetate → Cyclocondensation → Trifluoromethyl pyridine

This approach offers high regioselectivity and is suitable for large-scale synthesis.

Introduction of the Sulfamoyl Group at the 5-Position

Once the trifluoromethyl pyridine core is prepared, the sulfamoyl group can be introduced via sulfonamide formation:

- Step 1: Nucleophilic substitution at the 5-position with sulfamide derivatives

- Step 2: Reaction conditions typically involve dehydrating agents or coupling reagents such as carbodiimides

- React the pyridine-3-carboxylate derivative with sulfamide or sulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine)

- Conditions are optimized at room temperature or mild heating to ensure regioselectivity

Purification and Final Product Isolation

The crude product undergoes purification steps such as:

- Recrystallization from ethanol, isopropanol, or methanol

- Vacuum distillation under reduced pressure

- Chromatography (silica gel or reverse-phase HPLC) for high purity

Summary of the Synthetic Route

Data Table: Key Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted pyridine derivatives

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate":

Understanding Trifluoromethylpyridines

Trifluoromethylpyridines (TFMP) and their derivatives have seen increased research and development since the early 1980s due to the development of economically feasible synthesis processes from 3-picoline .

Synthesis Methods for TFMP Derivatives

- Chlorine/fluorine exchange: Using trichloromethylpyridine .

- Pyridine ring construction: From a trifluoromethyl-containing building block .

- Direct introduction of a trifluoromethyl group: Using a trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines .

Specific TFMP Derivative: 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

2,3,5-DCTF is used as a chemical intermediate in the synthesis of several crop-protection products and is in high demand . It can be synthesized through chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to produce 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), followed by vapor-phase fluorination of 2,3,5-DCTC .

About this compound

Mechanism of Action

The mechanism of action of Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfamoyl group can form hydrogen bonds with target proteins, potentially inhibiting their activity. These interactions can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine

- Molecular Formula : C₁₁H₁₈N₂

- Molecular Weight : 213.73 g/mol (as a derivative with similar substituents).

- Key Difference : The methyl group is para-substituted (4-methylphenyl) instead of ortho (2-methylphenyl).

- Impact :

[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine

Heterocyclic and Halogenated Analogs

[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride

- Molecular Formula : C₉H₁₄FN₃·3HCl

- Molecular Weight : 210.21 g/mol (free base).

- Key Difference : Pyridine ring replaces phenyl, with a fluorine substituent.

- Impact :

b. 2-Amino-1-(4-chlorophenyl)ethylpropylamine

Steric and Functional Group Modifications

[2-(Cycloheptylamino)-2-phenylethyl]dimethylamine

- Molecular Formula : C₁₇H₂₈N₂

- Molecular Weight : 260.42 g/mol.

- Key Difference: Cycloheptylamino group replaces phenyl.

- Impact :

2-((Dimethylamino)methyl)phenol

Table 1: Key Properties of Selected Analogs

Biological Activity

Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. This article will explore its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₉F₃N₂O₄S

- Molecular Weight : 298.24 g/mol

- CAS Number : 1955515-17-9

The compound features a pyridine ring substituted with a sulfamoyl group and a trifluoromethyl group, which contribute to its unique properties and biological activities. The trifluoromethyl group enhances lipophilicity, aiding in cellular penetration, while the sulfamoyl group allows for hydrogen bonding with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Trifluoromethylation : Introduction of the trifluoromethyl group via nucleophilic substitution.

- Sulfamoylation : Addition of the sulfamoyl group through sulfonation.

- Esterification : Formation of the ethyl ester.

These steps are optimized for yield and purity using specific reaction conditions such as temperature and solvents .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against neutral sphingomyelinases (nSMases), which are implicated in various diseases including cancer and neurodegenerative disorders .

- Cell Membrane Penetration : The lipophilicity conferred by the trifluoromethyl group facilitates its ability to penetrate cell membranes effectively, allowing it to reach intracellular targets.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. It has been reported to inhibit cell proliferation in several cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HepG2 | 6.19 ± 0.50 |

| MCF-7 | 5.10 ± 0.40 |

| HCT116 | Not specified |

These values indicate that the compound can effectively reduce cell viability at low concentrations, suggesting strong antiproliferative effects .

Mechanisms of Anticancer Activity

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.

- Inhibition of Cell Cycle Progression : It can interfere with cell cycle regulators, leading to cell cycle arrest.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

- Study on Alzheimer’s Disease Models : In a mouse model, the compound demonstrated significant inhibition of nSMase activity, correlating with reduced amyloid plaque formation .

- Antimicrobial Studies : Preliminary results suggest potential antibacterial properties against certain strains, although further investigation is required to confirm these findings.

Q & A

Q. Q1. What are the common synthetic routes for Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate, and how are intermediates validated?

A typical synthesis involves multi-step functionalization of a pyridine core. For example, hydrolysis of ester groups under basic conditions (e.g., NaOH in ethanol/water) is a critical step to generate carboxylic acid derivatives, as demonstrated in similar trifluoromethylpyridine systems . Intermediates are validated via LC-MS (e.g., m/z 338 [M+H]+) and NMR to confirm functional group transformations. Reaction monitoring by TLC or HPLC ensures stepwise progression .

Q. Q2. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- LC-MS : To confirm molecular weight and purity (e.g., m/z 338 [M+H]+ observed in analogous compounds) .

- NMR : H and C NMR for structural elucidation, particularly to resolve trifluoromethyl (F NMR) and sulfamoyl groups .

- IR Spectroscopy : To identify carbonyl (C=O) and sulfonamide (S=O) stretches .

Advanced Synthetic Optimization

Q. Q3. How can reaction conditions be optimized to improve yields of the sulfamoyl group introduction?

Variables to test include:

- Reagent stoichiometry : Excess sulfamoyl chloride may reduce side reactions.

- Catalysts : Use of DMAP or pyridine to activate nucleophilic substitution.

- Temperature : Controlled heating (e.g., 40–60°C) to balance reactivity and decomposition .

Parallel reaction screening (e.g., Design of Experiments, DoE) can identify optimal conditions. Post-reaction purification via column chromatography or recrystallization is critical .

Q. Q4. What strategies mitigate challenges in trifluoromethyl group stability during synthesis?

- Inert atmosphere : Prevents hydrolysis of CF under moisture-sensitive conditions.

- Low-temperature reactions : Minimize thermal decomposition.

- Protecting groups : Temporary protection of reactive sites (e.g., Boc for amines) to avoid undesired side reactions .

Structural and Crystallographic Analysis

Q. Q5. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine bond angles, torsion angles, and packing motifs. For example, similar pyridine derivatives show bond angles of 109.5–127.5° for trifluoromethyl-substituted rings . Challenges include crystal growth optimization (e.g., solvent vapor diffusion) and handling twinned data .

Q. Q6. What computational methods complement experimental structural data?

- DFT calculations : To predict electronic properties (e.g., Fukui indices for reactive sites).

- Molecular docking : For preliminary assessment of biological interactions, though experimental validation is required due to limited mechanistic data .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q7. How can in vitro assays be designed to evaluate this compound’s bioactivity?

- Target selection : Focus on enzymes or receptors where trifluoromethylpyridines are known ligands (e.g., kinase inhibitors).

- Assay conditions : Use cell-free systems (e.g., enzyme inhibition) or cell-based models (e.g., cytotoxicity in cancer lines) .

- Controls : Include structurally similar analogs (e.g., methyl instead of CF) to isolate substituent effects .

Q. Q8. What SAR insights can be drawn from comparing this compound to analogs?

| Analog | Modification | Impact |

|---|---|---|

| Ethyl 5-cyano-6-hydroxy variant | CN and OH instead of sulfamoyl | Reduced polarity; altered solubility and target binding |

| Chlorophenyl-substituted pyridine | Cl instead of CF | Lower electron-withdrawing effect; potential activity shift |

Analytical and Stability Challenges

Q. Q9. How can researchers address instability of the sulfamoyl group in aqueous media?

Q. Q10. What analytical methods resolve co-eluting impurities in HPLC?

- Method optimization : Adjust mobile phase (e.g., acetonitrile/ammonium acetate gradient).

- 2D-LC : Orthogonal separation mechanisms (e.g., size exclusion + reversed phase).

- HR-MS : Identify impurities via exact mass differences .

Data Interpretation and Contradictions

Q. Q11. How to reconcile conflicting bioactivity data across studies?

- Standardize assays : Variability in cell lines or assay protocols can skew results.

- Meta-analysis : Compare datasets using tools like PRISMA to identify confounding factors.

- Dose-response curves : Ensure activity is concentration-dependent and reproducible .

Q. Q12. Why might crystallographic data contradict computational predictions?

- Crystal packing effects : Non-covalent interactions (e.g., π-stacking) alter bond lengths vs. gas-phase calculations.

- Dynamic effects : Solution-phase conformations may differ from solid-state structures.

- Refinement errors : Overfitting in SHELXL can be mitigated by cross-validating with restraints .

Safety and Handling

Q. Q13. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.